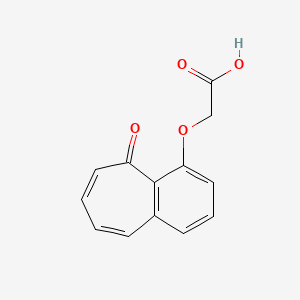
((5-Oxo-5H-benzo(a)cyclohepten-4-yl)oxy)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((5-Oxo-5H-benzo(a)cyclohepten-4-yl)oxy)acetic acid is a chemical compound with the molecular formula C₁₃H₁₀O₄ and a molecular weight of 230.22 g/mol This compound is characterized by its unique structure, which includes a benzo(a)cycloheptene ring system fused with an oxo group and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((5-Oxo-5H-benzo(a)cyclohepten-4-yl)oxy)acetic acid typically involves the reaction of benzo(a)cycloheptene derivatives with acetic acid under specific conditions. One common method includes the use of a catalyst to facilitate the reaction, ensuring the formation of the desired product with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
((5-Oxo-5H-benzo(a)cyclohepten-4-yl)oxy)acetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the oxo group, leading to the formation of alcohol derivatives.
Substitution: The acetic acid moiety can undergo substitution reactions, resulting in the formation of esters or amides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids or bases for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions vary based on the type of reaction and the specific conditions. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to the formation of esters or amides .
Scientific Research Applications
Chemistry
In chemistry, ((5-Oxo-5H-benzo(a)cyclohepten-4-yl)oxy)acetic acid is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. Its ability to undergo various chemical reactions makes it a valuable tool for probing biological systems and understanding molecular mechanisms .
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. Researchers are exploring its use in drug development, particularly for its ability to interact with specific molecular targets .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it a valuable component in various manufacturing processes .
Mechanism of Action
The mechanism of action of ((5-Oxo-5H-benzo(a)cyclohepten-4-yl)oxy)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to ((5-Oxo-5H-benzo(a)cyclohepten-4-yl)oxy)acetic acid include other benzo(a)cycloheptene derivatives and acetic acid esters. These compounds share structural similarities but may differ in their reactivity and applications .
Uniqueness
What sets this compound apart is its unique combination of a benzo(a)cycloheptene ring system with an oxo group and an acetic acid moiety. This structure imparts specific chemical properties and reactivity, making it a valuable compound for various scientific and industrial applications .
Properties
CAS No. |
123958-40-7 |
|---|---|
Molecular Formula |
C13H10O4 |
Molecular Weight |
230.22 g/mol |
IUPAC Name |
2-(5-oxobenzo[7]annulen-4-yl)oxyacetic acid |
InChI |
InChI=1S/C13H10O4/c14-10-6-2-1-4-9-5-3-7-11(13(9)10)17-8-12(15)16/h1-7H,8H2,(H,15,16) |
InChI Key |
MMYVODITJBQRBR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=O)C=C1)C(=CC=C2)OCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















